molecular formula C14H13BrO4 B14526391 2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid CAS No. 62334-04-7

2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid

Cat. No.: B14526391
CAS No.: 62334-04-7
M. Wt: 325.15 g/mol
InChI Key: UQMMYJNFPZSXSQ-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid is a complex organic compound that features a benzodioxole moiety and a bromocyclohexene carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce cyclohexane derivatives .

Scientific Research Applications

2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzodioxole moiety can interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2H-1,3-Benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid is unique due to its combination of a benzodioxole moiety and a bromocyclohexene carboxylic acid group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

62334-04-7

Molecular Formula

C14H13BrO4

Molecular Weight

325.15 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-5-bromocyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C14H13BrO4/c15-9-2-3-10(11(6-9)14(16)17)8-1-4-12-13(5-8)19-7-18-12/h1-5,9-11H,6-7H2,(H,16,17)

InChI Key

UQMMYJNFPZSXSQ-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC(C1C(=O)O)C2=CC3=C(C=C2)OCO3)Br

Origin of Product

United States

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